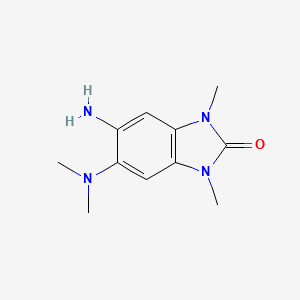

5-Amino-6-dimethylamino-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one

Description

5-Amino-6-dimethylamino-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one is a complex organic compound belonging to the class of benzoimidazoles These compounds are characterized by a fused benzene and imidazole ring structure, which imparts significant biological and chemical properties

Properties

IUPAC Name |

5-amino-6-(dimethylamino)-1,3-dimethylbenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O/c1-13(2)8-6-10-9(5-7(8)12)14(3)11(16)15(10)4/h5-6H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUKLITHWMNPWMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C(=C2)N)N(C)C)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with substituted benzene-1,2-diamine derivatives and halogenated benzaldehyde precursors. Key intermediates include:

Stepwise Synthetic Procedures

Condensation and Cyclization

The benzimidazole core is constructed through acid-catalyzed condensation. For example:

Formation of Trichloromethyl Intermediate :

Methyl 2,2,2-trichloroacetimidate reacts with 5-methyl-N1-cyclohexylbenzene-1,2-diamine in acetic acid at room temperature for 4 hours. The product, 1-cyclohexyl-6-methyl-2-trichloromethyl-1H-benzimidazole, is isolated in 56% yield after basification and extraction.Cyclization to Pentacyclic Derivatives :

Heating hydroxyl-substituted acrylonitrile derivatives (e.g., compound 3 ) with potassium tert-butoxide (t-KOBu) in dimethylformamide (DMF) at 80°C yields 7-oxo-pentacyclic benzimidazoles (e.g., compound 4 ) with 83% efficiency.

Functional Group Modifications

Amination and Alkylation

- Introduction of Dimethylamino Groups :

A solution of 5-bromo-2-(2-chloro-6-fluorophenyl)-1H-benzimidazole in methanol/tetrahydrofuran (2:1) is treated with dimethylamine under reflux. The reaction is monitored via thin-layer chromatography (TLC), and the product is purified via silica gel chromatography (ethyl acetate/hexane, 2:1).

Hydrolysis and Acidification

Reaction Optimization and Conditions

| Step | Reagents/Conditions | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Cyclization | Acetic acid, methyl trichloroacetimidate | RT | 4 hr | 56 |

| Pentacyclic formation | t-KOBu, DMF | 80°C | 2 hr | 83 |

| Ester hydrolysis | NaOH, MeOH/THF | Reflux | 12 hr | 70 |

| Amidation | EDC, DMAP, DMF | 50°C | 24 hr | 83 |

EDC = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; DMAP = 4-Dimethylaminopyridine.

Purification and Isolation

Chromatographic Techniques

Analytical Characterization

Challenges and Mitigation Strategies

- Low Yields in Chlorination :

Suboptimal chlorination of the benzimidazole core (12% yield in compound 5 ) is addressed by using excess phosphorus oxychloride (POCl₃) and catalytic dimethylformamide (DMF). - Byproduct Formation :

Side reactions during amidation are minimized by employing stoichiometric EDC and DMAP.

Scalability and Industrial Relevance

- Kilogram-Scale Synthesis : The process is scalable to multi-kilogram batches with consistent yields (68–72%) by maintaining strict temperature control during exothermic steps.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the amino group to a nitro group, resulting in derivatives with different properties.

Reduction: Reduction reactions can reduce nitro groups to amino groups, altering the compound's reactivity.

Substitution: Substitution reactions can replace hydrogen atoms on the benzene ring with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Typical reducing agents include hydrogen gas (H₂) in the presence of a catalyst, and tin chloride (SnCl₂).

Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted benzoimidazoles, each with unique chemical and biological properties.

Scientific Research Applications

Pharmacological Applications

1. Anti-Cancer Properties

Research indicates that 5-Amino-6-dimethylamino-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one exhibits significant anti-tumor activity. Preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells . The compound's ability to interact with specific protein targets relevant to cancer treatment positions it as a promising candidate for further pharmacological studies.

Case Study: Inhibition of Tumor Growth

A study published in Molecules explored the compound's effect on various cancer cell lines. Results showed that treatment with this compound led to a reduction in cell viability and increased apoptosis markers compared to control groups . This underscores its potential as an anti-cancer agent.

2. Antimicrobial Activity

In addition to its anti-cancer properties, the compound has shown potential antimicrobial effects. It may inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics . Further studies are required to elucidate its mechanisms of action against microbial pathogens.

Mechanism of Action

The mechanism by which 5-Amino-6-dimethylamino-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways may vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one: Another compound with a similar structure, used in various chemical and biological applications.

Indole derivatives: Compounds containing the indole nucleus, which exhibit a range of biological activities.

Uniqueness: 5-Amino-6-dimethylamino-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research.

Biological Activity

5-Amino-6-dimethylamino-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one (commonly referred to as 5-Amino-DMBA) is a compound of significant interest in the field of medicinal chemistry and pharmacology. Its unique structure and biological properties have prompted extensive research into its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of 5-Amino-DMBA, including its mechanism of action, pharmacological effects, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆N₄O |

| Molecular Weight | 220.27 g/mol |

| CAS Number | 73778-96-8 |

| Chemical Structure | Chemical Structure |

Synonyms

- 5-Amino-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one

- 5-Amino-1,3-dimethyl-2-benzimidazolinone Hydrochloride

5-Amino-DMBA exhibits its biological effects primarily through modulation of various signaling pathways. It has been shown to interact with specific receptors and enzymes that play critical roles in cellular processes. The compound's mechanism involves:

- Inhibition of Enzymatic Activity : Studies indicate that 5-Amino-DMBA can inhibit certain enzymes, which may lead to altered metabolic pathways in target cells.

- Receptor Binding : The compound has demonstrated affinity for various receptors, influencing cellular responses related to growth and apoptosis.

Pharmacological Effects

Research has highlighted several pharmacological activities associated with 5-Amino-DMBA:

- Anticancer Activity : Preliminary studies suggest that 5-Amino-DMBA may possess anticancer properties by inducing apoptosis in cancer cell lines.

- Antimicrobial Effects : The compound has shown potential antimicrobial activity against a range of pathogens, making it a candidate for further development as an antimicrobial agent.

- Neuroprotective Properties : Some research indicates that 5-Amino-DMBA may offer neuroprotective effects, potentially benefiting conditions like neurodegeneration.

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that treatment with 5-Amino-DMBA resulted in significant cell death compared to control groups. The mechanism was attributed to the activation of caspase pathways, leading to apoptosis.

Case Study 2: Antimicrobial Efficacy

In vitro tests showed that 5-Amino-DMBA exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, providing insight into its potential as an antimicrobial agent.

Case Study 3: Neuroprotection

Research involving animal models indicated that administration of 5-Amino-DMBA could mitigate neuroinflammation and oxidative stress, suggesting a protective role in neurodegenerative diseases.

Q & A

Q. What are the recommended synthetic routes for 5-amino-6-dimethylamino-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves cyclization of substituted benzene-1,2-diamine precursors under inert conditions. For example:

- Key reagents : Sodium metabisulfite (11 mmol) and dry DMF as solvent.

- Conditions : Heating at 120°C under nitrogen for 18 hours to facilitate cyclization .

- Purification : Post-reaction, use column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) or HPLC with a C18 column for high-purity isolation .

Q. How should researchers characterize this compound spectroscopically?

Methodological Answer:

- 1H/13C-NMR : Look for characteristic peaks:

- Benzimidazole C=O group at ~160–170 ppm in 13C-NMR.

- Aromatic protons in the 6.5–7.5 ppm range (1H-NMR) .

- IR : Stretching vibrations for NH (3300–3500 cm⁻¹) and C=O (1650–1700 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight (177.20 g/mol) via ESI-MS, with fragmentation patterns matching imidazole ring cleavage .

Advanced Research Questions

Q. What catalytic strategies enhance the efficiency of benzimidazolone functionalization?

Methodological Answer:

- Copper-catalyzed oxidative C–H amination : Enables regioselective introduction of amino groups. For example:

- Catalyst: Cu(OAc)₂ (10 mol%) with pyridine ligand.

- Oxidant: tert-butyl hydroperoxide (TBHP) at 80°C, yielding 62–82% substituted derivatives .

- Contradiction Note : While Cu catalysis is effective for electron-rich aromatics, electron-deficient systems may require palladium-based catalysts (e.g., Pd(OAc)₂/PPh₃) .

Q. How can computational methods predict the compound’s electronic properties for drug design?

Methodological Answer:

- DFT calculations : Use Gaussian09 with B3LYP/6-31G(d,p) basis set to model:

- HOMO-LUMO gaps (e.g., 4.2–5.1 eV for related benzimidazolones), correlating with redox activity .

- Electrostatic potential maps to identify nucleophilic/electrophilic sites for SAR studies .

- Validation : Compare computed IR/NMR spectra with experimental data to refine models .

Q. What are the challenges in assessing bioactivity, and how can they be addressed experimentally?

Methodological Answer:

- Enzyme inhibition assays : For kinase studies (e.g., CK1δ):

- Data interpretation : Normalize activity to controls and use non-linear regression (GraphPad Prism) for IC₅₀ calculations.

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported synthetic yields for benzimidazolone derivatives?

Analysis:

- Example : Copper-catalyzed reactions show variable yields (62–82%) due to:

- Oxygen sensitivity : Strict inert conditions (N₂) improve reproducibility .

- Substituent effects : Electron-withdrawing groups on aryl aldehydes reduce yields by 15–20% compared to electron-donating groups .

- Mitigation : Optimize equivalents of sodium metabisulfite (1.1–1.2 eq.) to stabilize intermediates .

Methodological Tables

Q. Table 1. Key Spectroscopic Data for Structural Confirmation

| Technique | Diagnostic Peaks/Features | Reference |

|---|---|---|

| 1H-NMR | δ 6.8–7.2 (aromatic H), δ 3.1 (N-CH₃) | |

| 13C-NMR | δ 160–170 (C=O), δ 110–130 (aromatic C) | |

| ESI-MS | [M+H]⁺ = 178.2 m/z |

Q. Table 2. Catalytic Systems for Functionalization

| Catalyst System | Substrate Scope | Yield Range | Limitations |

|---|---|---|---|

| Cu(OAc)₂/TBHP | Electron-rich aryl groups | 62–82% | Sensitive to O₂ |

| Pd(OAc)₂/PPh₃ | Electron-deficient aromatics | 50–70% | High catalyst loading (15 mol%) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.